

Technical Guide: 4-Nitrobenzoic acid-d2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrobenzoic acid-d2

Cat. No.: B15559457

[Get Quote](#)

CAS Number: 117868-95-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Nitrobenzoic acid-d2**, a deuterated isotopologue of 4-Nitrobenzoic acid. This document consolidates key chemical and physical data, outlines a detailed synthesis methodology, and explores its relevance in biological pathways, making it an essential resource for professionals in research and drug development.

Physicochemical Properties

4-Nitrobenzoic acid-d2, with the chemical formula $C_7H_3D_2NO_4$, is a labeled form of 4-Nitrobenzoic acid where two hydrogen atoms on the benzene ring have been substituted with deuterium.^[1] This isotopic labeling is invaluable for a range of applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based analyses.

Table 1: General and Physicochemical Properties of **4-Nitrobenzoic acid-d2** and its Non-Deuterated Analog

Property	4-Nitrobenzoic acid-d2	4-Nitrobenzoic acid
CAS Number	117868-95-8[1]	62-23-7
Molecular Formula	C ₇ H ₃ D ₂ NO ₄ [1]	C ₇ H ₅ NO ₄
Molecular Weight	169.13 g/mol [1]	167.12 g/mol
Appearance	White to off-white solid[1]	Light yellow crystalline powder
Purity (by HPLC)	≥ 99%[1]	≥ 98%
Isotopic Enrichment	≥ 99.3%[1]	N/A
Melting Point	No data available	239 - 242 °C
Boiling Point	No data available	Sublimes
Solubility	No data available	Slightly soluble in water; soluble in ethanol, ether, and acetone.

Note: Specific physical properties such as melting point, boiling point, and solubility for the deuterated form are not readily available in published literature. However, they are expected to be very similar to the non-deuterated compound.

Experimental Protocols

The synthesis of **4-Nitrobenzoic acid-d2** is not explicitly detailed in readily available literature. However, a common and effective method for the synthesis of the non-deuterated analog is the oxidation of 4-nitrotoluene. This process can be adapted for the deuterated compound by starting with the appropriately deuterated precursor, 4-nitrotoluene-d2.

Proposed Synthesis of 4-Nitrobenzoic acid-d2

This proposed synthesis involves a two-step process: the nitration of a deuterated toluene precursor followed by the oxidation of the resulting deuterated 4-nitrotoluene.

Step 1: Nitration of Toluene-d5 to yield 4-Nitrotoluene-d5

This procedure is adapted from standard nitration methods of toluene.

- Materials:

- Toluene-d5
- Concentrated Nitric Acid (HNO_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ice
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Anhydrous Magnesium Sulfate (MgSO_4)

- Procedure:

- Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to an equal volume of concentrated nitric acid, keeping the mixture cool in an ice bath.
- In a separate flask, cool the Toluene-d5 in an ice bath.
- Slowly add the nitrating mixture dropwise to the cooled Toluene-d5 with constant stirring, maintaining the reaction temperature below 10°C.
- After the addition is complete, continue stirring at room temperature for 1-2 hours.
- Pour the reaction mixture onto crushed ice and stir until the ice has melted.
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and again with water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of nitrotoluene-d5 isomers.
- The para-isomer (4-Nitrotoluene-d5) can be separated from the ortho-isomer by fractional distillation or crystallization.

Step 2: Oxidation of 4-Nitrotoluene-d5 to **4-Nitrobenzoic acid-d2**

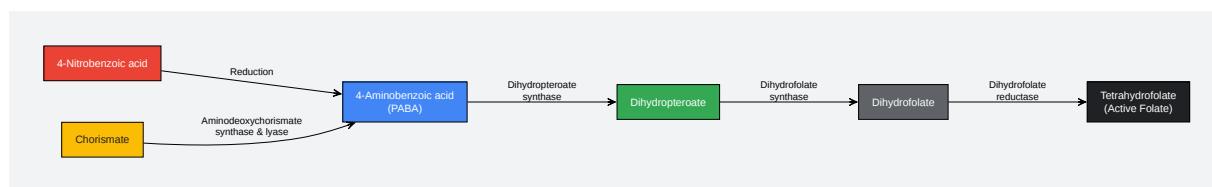
This procedure is adapted from the well-established oxidation of 4-nitrotoluene using potassium permanganate.

- Materials:

- 4-Nitrotoluene-d5 (from Step 1)
- Potassium Permanganate (KMnO₄)
- Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl) (concentrated)
- Sodium Sulfite (Na₂SO₃)

- Procedure:

- In a round-bottom flask equipped with a reflux condenser, add 4-Nitrotoluene-d5 and a solution of sodium hydroxide in water.
- Heat the mixture to reflux.
- Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of 2-3 hours.
- Continue refluxing until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
- Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.
- If any unreacted permanganate remains, add a small amount of sodium sulfite to the filtrate until the purple color is discharged.
- Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the precipitation of **4-Nitrobenzoic acid-d2** is complete.
- Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.


Biological Significance and Signaling Pathways

4-Nitrobenzoic acid is a precursor to 4-aminobenzoic acid (PABA), an essential intermediate in the biosynthesis of folate (Vitamin B9) in many bacteria, plants, and fungi. While mammals cannot synthesize folate de novo and must obtain it from their diet, understanding the folate biosynthesis pathway is crucial for the development of antimicrobial agents that target this pathway.

The enzymatic reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid can be a key step in its metabolism by certain microorganisms. PABA is then incorporated into the folate structure through a series of enzymatic reactions.

Folate Biosynthesis Pathway

The following diagram illustrates the initial steps of the folate biosynthesis pathway, highlighting the role of 4-aminobenzoic acid.

[Click to download full resolution via product page](#)

Caption: Initial stages of the folate biosynthesis pathway.

This guide provides a foundational understanding of **4-Nitrobenzoic acid-d2** for its application in scientific research and development. The provided data and protocols are intended to facilitate its synthesis and use in various experimental settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Technical Guide: 4-Nitrobenzoic acid-d2]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15559457#4-nitrobenzoic-acid-d2-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com